molecular formula C23H24BrN3O2 B11300629 5-(4-bromophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11300629
M. Wt: 454.4 g/mol
InChI Key: AVCUSPXUIWCIRA-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, a piperidinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions can occur at the oxazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidinyl group.

    Reduction: Reduced forms of the oxazole ring or bromophenyl group.

    Substitution: Substituted derivatives of the bromophenyl group.

Scientific Research Applications

5-(4-bromophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(4-fluorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The presence of the bromophenyl group in 5-(4-bromophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C23H24BrN3O2

Molecular Weight

454.4 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(2-phenyl-2-piperidin-1-ylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24BrN3O2/c24-19-11-9-18(10-12-19)22-15-20(26-29-22)23(28)25-16-21(17-7-3-1-4-8-17)27-13-5-2-6-14-27/h1,3-4,7-12,15,21H,2,5-6,13-14,16H2,(H,25,28)

InChI Key

AVCUSPXUIWCIRA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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